N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications
1. Novel Synthesis and Ring-Expansion Processes
The synthesis of related compounds, such as 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], involves unusual ring-expansion processes, contributing to medicinal chemistry research (Kolluri et al., 2018).
2. Unique Photophysical Properties
Research on dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines, shows strong blue emission in dichloromethane, indicating potential in photophysical applications (Petrovskii et al., 2017).
3. Carbonic Anhydrase Inhibition
[1,4]oxazepine-based primary sulfonamides exhibit strong inhibition of human carbonic anhydrases, relevant in therapeutic applications (Sapegin et al., 2018).
4. Multicomponent Synthesis
A novel one-pot multicomponent reaction leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine, showcasing an efficient approach to complex organic synthesis (Shaabani et al., 2010).
5. Applications in Photodynamic Therapy
The synthesis of zinc phthalocyanine derivatives with benzenesulfonamide groups exhibits properties beneficial for photodynamic therapy, especially in cancer treatment (Pişkin et al., 2020).
6. Computational Studies of Molecular Structures
Research includes computational studies of benzimidazole-tethered oxazepine hybrids, providing insights into electronic structures and potential applications in nonlinear optics (Almansour et al., 2016).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-25-14-6-8-15(9-7-14)27(23,24)21-13-5-10-16-17(11-13)26-12-19(2,3)18(22)20-16/h5-11,21H,4,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCKFJGUZILJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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